molecular formula C9H6N2O4 B8021607 7-Nitroisoquinoline-1,3(2H,4H)-dione CAS No. 611187-01-0

7-Nitroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B8021607
CAS No.: 611187-01-0
M. Wt: 206.15 g/mol
InChI Key: ZMMZPBUDHFGBCQ-UHFFFAOYSA-N
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Description

7-Nitroisoquinoline-1,3(2H,4H)-dione is a chemical compound belonging to the isoquinoline family.

Preparation Methods

The synthesis of 7-Nitroisoquinoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of isoquinoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Nitroisoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen gas, and various nucleophiles.

Scientific Research Applications

7-Nitroisoquinoline-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitroisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species and the modulation of enzyme activities .

Comparison with Similar Compounds

7-Nitroisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives such as:

Properties

IUPAC Name

7-nitro-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8-3-5-1-2-6(11(14)15)4-7(5)9(13)10-8/h1-2,4H,3H2,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMZPBUDHFGBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597716
Record name 7-Nitroisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611187-01-0
Record name 7-Nitroisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

230 mg of 5-nitro-2-carboxymethyl-benzoic acid was placed in a 10 ml flask followed by adding 1 mL of ammonia water. The resulting mixture was heated and fluxed for 30 min to evaporate the solvent. Then the system was heated to 150° C. under reduced pressure by oil pump, after progressed for 20 min the reaction was processed as follows: the solid is dissolved with acetone and applied on silica gel column (petroleum ether: acetic ether=1:1) to obtain 7-nitro-4H-isoquinoline-1,3-dione.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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